molecular formula C12H19Cl2NO2 B12565487 2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one CAS No. 143093-91-8

2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one

Cat. No.: B12565487
CAS No.: 143093-91-8
M. Wt: 280.19 g/mol
InChI Key: YGQHRAQKNFURJI-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[45]decan-4-yl)ethan-1-one is a chemical compound with the molecular formula C12H19Cl2NO2 It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirodecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one typically involves the reaction of 2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-ylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The dichloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic substitution: Substituted amides or thioesters.

    Oxidation: Corresponding oxides or ketones.

    Reduction: Corresponding alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its spirocyclic structure which is common in many bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The dichloroacetyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one
  • 2,2-Dichloro-1-(2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-4-yl)ethan-1-one
  • 2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)propan-1-one

Uniqueness

2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one is unique due to its specific spirocyclic structure and the presence of both an oxazolidine ring and a dichloroacetyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143093-91-8

Molecular Formula

C12H19Cl2NO2

Molecular Weight

280.19 g/mol

IUPAC Name

2,2-dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone

InChI

InChI=1S/C12H19Cl2NO2/c1-8-3-5-12(6-4-8)15(7-9(2)17-12)11(16)10(13)14/h8-10H,3-7H2,1-2H3

InChI Key

YGQHRAQKNFURJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N(CC(O2)C)C(=O)C(Cl)Cl

Origin of Product

United States

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